Cas no 1806777-25-2 (3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile)
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile
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- Inchi: 1S/C8H6F2N2O/c9-8(10)6-3-12-4-7(13)5(6)1-2-11/h3-4,8,13H,1H2
- InChI Key: RPPAOZASZBBIFB-UHFFFAOYSA-N
- SMILES: FC(C1C=NC=C(C=1CC#N)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- XLogP3: 0.8
- Topological Polar Surface Area: 56.9
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003756-250mg |
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile |
1806777-25-2 | 97% | 250mg |
$659.60 | 2022-03-31 | |
| Alichem | A024003756-500mg |
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile |
1806777-25-2 | 97% | 500mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A024003756-1g |
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile |
1806777-25-2 | 97% | 1g |
$1,814.40 | 2022-03-31 |
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile
Comprehensive Overview of 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile (CAS No. 1806777-25-2): Properties, Applications, and Industry Insights
3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile (CAS No. 1806777-25-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyridine core with a difluoromethyl group and a hydroxyl substituent, making it a versatile intermediate for synthesizing bioactive molecules. Its acetonitrile moiety further enhances its reactivity, enabling applications in cross-coupling reactions and heterocyclic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating metabolic pathways.
The growing demand for fluorinated compounds in medicinal chemistry has propelled interest in 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile. Fluorination often improves a compound's metabolic stability, bioavailability, and binding affinity, which aligns with current trends in precision medicine and small-molecule therapeutics. A 2023 study highlighted its role as a precursor for kinase inhibitors, a hot topic in oncology research. Additionally, its hydroxypyridine scaffold is being investigated for antimicrobial applications, addressing global concerns about antibiotic resistance.
From a synthetic chemistry perspective, the compound's CAS No. 1806777-25-2 serves as a critical identifier for researchers sourcing high-purity materials. Suppliers emphasize its HPLC purity (>98%) and suitability for high-throughput screening (HTS) platforms. Recent patents describe its utility in crop protection formulations, tapping into the agrochemical industry's need for sustainable pest control solutions. This dual applicability in pharma and agro sectors makes it a compelling case study for molecular diversification strategies.
Environmental and regulatory considerations are also shaping the discourse around 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile. With the EPA and REACH imposing stricter guidelines on chemical persistence, its biodegradation profile is under evaluation. Computational models (in silico tools) predict moderate environmental mobility, prompting innovations in green chemistry approaches for its synthesis. These aspects resonate with the ESG (Environmental, Social, and Governance) metrics now prioritized by investors in the chemical sector.
Market analysts project steady growth for fluoropyridine derivatives, with 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile occupying a niche in custom synthesis pipelines. Its compatibility with continuous flow chemistry systems addresses the industry's shift toward process intensification. Furthermore, its crystal structure data (recently deposited in the Cambridge Structural Database) aids in structure-activity relationship (SAR) studies, a frequent search query among medicinal chemists.
In conclusion, 3-(Difluoromethyl)-5-hydroxypyridine-4-acetonitrile exemplifies the convergence of cutting-edge chemistry and applied sciences. Its multifaceted applications—from drug discovery to agrochemical innovation—underscore its relevance in solving contemporary challenges. As research progresses, this compound is poised to play a pivotal role in advancing tailored therapeutics and eco-friendly crop solutions, making it a subject of enduring scientific and commercial interest.
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